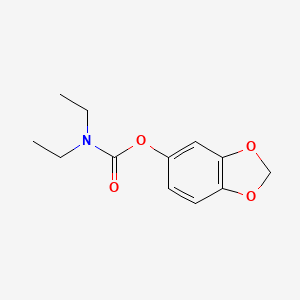
methyl 1-(6-chloropyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(6-chloro-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(6-chloropyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and a β-diketone, the pyrazole ring can be formed through a cyclization reaction.
Introduction of the Pyridazinyl Group: The 6-chloro-3-pyridazinyl group can be introduced via a nucleophilic substitution reaction using a chlorinated pyridazine derivative.
Esterification: The carboxylate group can be introduced through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(6-chloro-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenated compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of methyl 1-(6-chloropyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-(3-chloropyridazin-6-yl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate
- Methyl 1-(6-bromo-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate
- Methyl 1-(6-chloro-3-pyridazinyl)-5-(3-pyridyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 1-(6-chloro-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its combination of a pyrazole ring with pyridazinyl and pyridyl groups might offer unique interactions with biological targets or chemical reagents, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H10ClN5O2 |
|---|---|
Poids moléculaire |
315.71 g/mol |
Nom IUPAC |
methyl 1-(6-chloropyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H10ClN5O2/c1-22-14(21)10-8-11(9-4-2-3-7-16-9)20(19-10)13-6-5-12(15)17-18-13/h2-8H,1H3 |
Clé InChI |
RCLUTYCNQFKFRI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NN(C(=C1)C2=CC=CC=N2)C3=NN=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]-benzonitrile](/img/structure/B8488431.png)

![1-[1-(4-Methylphenyl)cyclopropyl]ethanone](/img/structure/B8488444.png)


![Benzamide, N-[5-(1-cyanoethyl)-2-hydroxyphenyl]-](/img/structure/B8488459.png)



![N-[2,6-Diethyl-2,3,6-trimethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B8488498.png)


![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(2-naphthalenyl)-](/img/structure/B8488518.png)
![3-Benzo[1,3]dioxol-5-yl-acrylamide](/img/structure/B8488523.png)
